Superior Inhibitory Potency Against Salmonella enterica Threonyl-tRNA Synthetase (SeThrRS)
Aminoacyl tRNA synthetase-IN-1 demonstrates 3.6-fold greater potency against Salmonella enterica threonyl-tRNA synthetase (SeThrRS) compared to the related triple-site inhibitor 'Antibacterial agent 91'. Its IC50 of 0.58 μM is also 2.4-fold lower than that of 'ThrRS-IN-1' . This indicates a more efficient enzyme blockade at lower concentrations.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.58 μM |
| Comparator Or Baseline | Antibacterial agent 91 (IC50: 2.10 μM); ThrRS-IN-1 (IC50: 1.4 μM) |
| Quantified Difference | 3.6-fold more potent than Antibacterial agent 91; 2.4-fold more potent than ThrRS-IN-1 |
| Conditions | Enzyme inhibition assay using recombinant SeThrRS |
Why This Matters
This data identifies the compound as a more potent tool for specifically inhibiting SeThrRS in functional studies or screening cascades.
